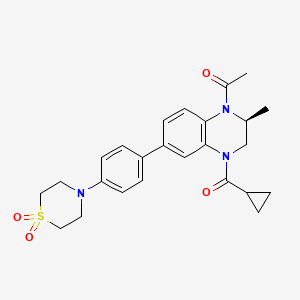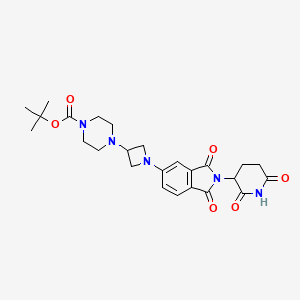
E3 ligase Ligand-Linker Conjugate 39
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 ligase Ligand-Linker Conjugate 39 is a compound used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules designed to induce the degradation of specific proteins by the ubiquitin-proteasome system. The compound consists of a ligand for the E3 ubiquitin ligase and a linker that connects to a target protein ligand, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 39 typically involves multiple steps, including the preparation of the E3 ligase ligand, the linker, and the target protein ligand. The ligands are often synthesized using standard organic chemistry techniques, such as amide coupling reactions, click chemistry, and other functional group transformations . The reaction conditions may vary depending on the specific ligands and linkers used, but common reagents include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), as well as solvents like dimethylformamide (DMF) and dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This typically requires optimization of reaction conditions to improve yield and purity, as well as the development of efficient purification methods. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
E3 ligase Ligand-Linker Conjugate 39 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions may involve varying temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with fewer oxygen atoms .
Wissenschaftliche Forschungsanwendungen
E3 ligase Ligand-Linker Conjugate 39 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the development of PROTACs for targeted protein degradation, which has significant implications for chemical biology and drug discovery
Biology: In biological research, the compound is used to study protein-protein interactions and the ubiquitin-proteasome system, providing insights into cellular processes and disease mechanisms
Medicine: This compound is being explored for therapeutic applications, particularly in the treatment of diseases caused by dysregulated protein levels, such as cancer and neurodegenerative disorders
Industry: The compound is used in the development of new pharmaceuticals and biotechnological tools, contributing to advancements in drug development and personalized medicine
Wirkmechanismus
E3 ligase Ligand-Linker Conjugate 39 exerts its effects by forming a ternary complex with an E3 ubiquitin ligase and a target protein. This complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis and regulating various cellular processes .
Vergleich Mit ähnlichen Verbindungen
E3 ligase Ligand-Linker Conjugate 39 can be compared with other similar compounds used in PROTAC development, such as:
Cereblon-based PROTACs: These compounds use cereblon as the E3 ligase ligand and have been widely studied for their therapeutic potential
Von Hippel-Lindau (VHL)-based PROTACs: These compounds use VHL as the E3 ligase ligand and are known for their high binding affinity and specificity
Inhibitor of Apoptosis Proteins (IAP)-based PROTACs: These compounds use IAPs as the E3 ligase ligand and are being explored for their role in cancer therapy
This compound is unique in its specific ligand-linker design, which allows for the efficient formation of the ternary complex and targeted protein degradation .
Eigenschaften
Molekularformel |
C25H31N5O6 |
|---|---|
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
tert-butyl 4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H31N5O6/c1-25(2,3)36-24(35)28-10-8-27(9-11-28)16-13-29(14-16)15-4-5-17-18(12-15)23(34)30(22(17)33)19-6-7-20(31)26-21(19)32/h4-5,12,16,19H,6-11,13-14H2,1-3H3,(H,26,31,32) |
InChI-Schlüssel |
NGYIRGJPUYZROX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12369208.png)



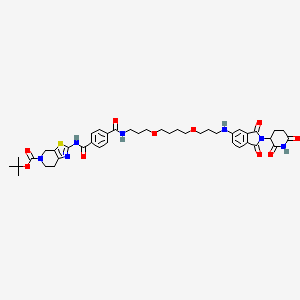


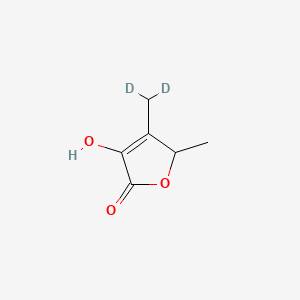
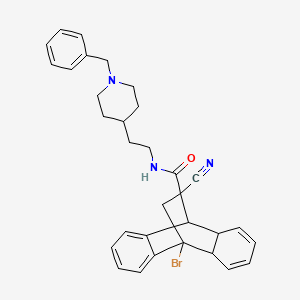
![[2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone](/img/structure/B12369256.png)
![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride](/img/structure/B12369278.png)

